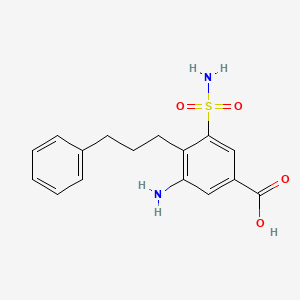
Benzoic acid, 3-amino-5-(aminosulfonyl)-4-(3-phenylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 3-amino-5-(aminosulfonyl)-4-(3-phenylpropyl)- is a complex organic compound with a unique structure that combines various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 3-amino-5-(aminosulfonyl)-4-(3-phenylpropyl)- typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Aromatic Substitution Reactions: Introduction of the amino and sulfonyl groups onto the benzene ring.
Alkylation: Addition of the phenylpropyl group.
Amidation: Formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 3-amino-5-(aminosulfonyl)-4-(3-phenylpropyl)- undergoes various chemical reactions, including:
Oxidation: Conversion of the amino groups to nitro groups.
Reduction: Reduction of the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce sulfides.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 3-amino-5-(aminosulfonyl)-4-(3-phenylpropyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Benzoic acid, 3-amino-5-(aminosulfonyl)-4-(3-phenylpropyl)- exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Affecting biochemical pathways within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid derivatives: Compounds with similar structures but different substituents.
Sulfonamide compounds: Molecules containing the sulfonamide group.
Uniqueness
Benzoic acid, 3-amino-5-(aminosulfonyl)-4-(3-phenylpropyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
72020-17-8 |
|---|---|
Molekularformel |
C16H18N2O4S |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
3-amino-4-(3-phenylpropyl)-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C16H18N2O4S/c17-14-9-12(16(19)20)10-15(23(18,21)22)13(14)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8,17H2,(H,19,20)(H2,18,21,22) |
InChI-Schlüssel |
ZWWSPTSDFWAAPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCCC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


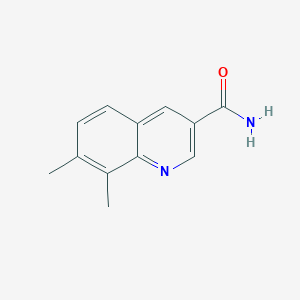
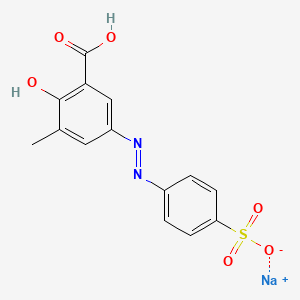
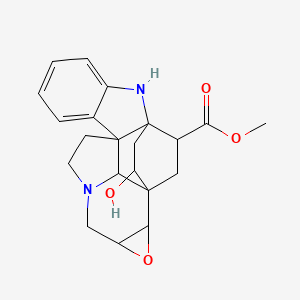
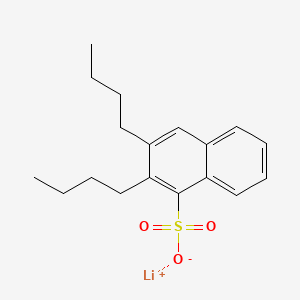

![1,2-Bis(4-chlorophenyl)-2-[ethyl(2-hydroxyethyl)amino]ethanol;hydrochloride](/img/structure/B13775122.png)
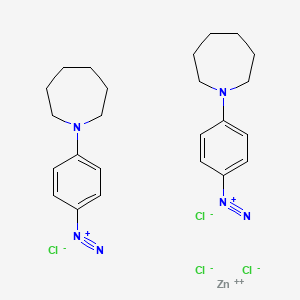
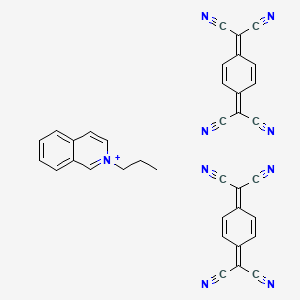
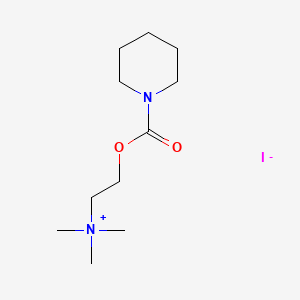
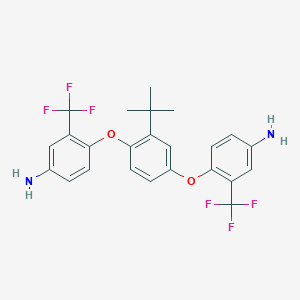
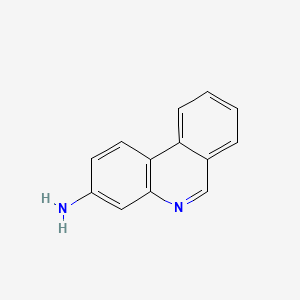
![2-[3,5-bis(2-aminophenyl)phenyl]aniline](/img/structure/B13775164.png)

![N,N''-(Methylene-p-phenylene)-bis-[N'-(2-hydroxyethyl)]urea](/img/structure/B13775171.png)
